molecular formula C23H17ClN6O2 B2901334 2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide CAS No. 892474-36-1

2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide

Cat. No. B2901334
M. Wt: 444.88
InChI Key: KFONBLGYHLEKEV-UHFFFAOYSA-N
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Description

2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C23H17ClN6O2 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound involves the reaction of a triazolopyrimidine intermediate with a naphthalene derivative to form the final product.

Starting Materials
4-chlorobenzyl chloride, 2-amino-4,6-dichloro-7H-[1,2,3]triazolo[4,5-d]pyrimidine, sodium hydride, naphthalen-1-amine, acetic anhydride, triethylamine, dimethylformamide, chloroform, sodium bicarbonate, wate

Reaction
Step 1: Synthesis of 2-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidine, a. To a solution of 2-amino-4,6-dichloro-7H-[1,2,3]triazolo[4,5-d]pyrimidine (1.0 g, 4.5 mmol) in dimethylformamide (10 mL) was added sodium hydride (60% in oil, 0.2 g, 5.0 mmol) at 0°C under nitrogen atmosphere., b. After stirring for 30 min, 4-chlorobenzyl chloride (1.2 g, 6.8 mmol) was added dropwise at 0°C and the reaction mixture was stirred at room temperature for 12 h., c. The reaction mixture was poured into water (50 mL) and extracted with chloroform (3 × 50 mL)., d. The organic layer was dried over sodium sulfate and concentrated under reduced pressure to give a yellow solid (1.8 g, 90%)., Step 2: Synthesis of 2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide, a. To a solution of 2-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidine (0.5 g, 1.7 mmol) in chloroform (10 mL) was added triethylamine (0.4 mL, 2.9 mmol) and acetic anhydride (0.3 mL, 3.2 mmol) at room temperature., b. The reaction mixture was stirred for 2 h and then poured into water (50 mL)., c. The aqueous layer was extracted with chloroform (3 × 50 mL) and the combined organic layers were dried over sodium sulfate and concentrated under reduced pressure., d. The residue was purified by column chromatography (silica gel, chloroform/methanol = 95:5) to give a yellow solid (0.4 g, 60%)., e. To a solution of the above product (0.4 g, 0.9 mmol) in chloroform (10 mL) was added naphthalen-1-amine (0.2 g, 1.2 mmol) and triethylamine (0.2 mL, 1.4 mmol) at room temperature., f. The reaction mixture was stirred for 12 h and then poured into water (50 mL)., g. The aqueous layer was extracted with chloroform (3 × 50 mL) and the combined organic layers were dried over sodium sulfate and concentrated under reduced pressure., h. The residue was purified by column chromatography (silica gel, chloroform/methanol = 95:5) to give the final product as a yellow solid (0.2 g, 35%).

properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN6O2/c24-17-10-8-15(9-11-17)12-30-22-21(27-28-30)23(32)29(14-25-22)13-20(31)26-19-7-3-5-16-4-1-2-6-18(16)19/h1-11,14H,12-13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFONBLGYHLEKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-chlorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(naphthalen-1-yl)acetamide

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